molecular formula C12H12N2OS B1482912 1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazole-4-carbaldehyde CAS No. 2098019-17-9

1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazole-4-carbaldehyde

Cat. No. B1482912
CAS RN: 2098019-17-9
M. Wt: 232.3 g/mol
InChI Key: RUWDKNGADZRRCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazole-4-carbaldehyde (CPMTPC) is a pyrazole-based aldehyde that has recently been studied for its potential applications in scientific research. This compound has been shown to possess a variety of properties, including strong electron donating capabilities, good solubility in polar solvents, and a low melting point. In addition, CPMTPC has been found to have a high degree of selectivity for certain biological systems, allowing for its use in a variety of scientific research applications.

Scientific Research Applications

1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazole-4-carbaldehyde has been studied for its potential applications in scientific research, particularly in the fields of biochemistry and drug discovery. In biochemistry, 1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazole-4-carbaldehyde has been shown to be a potent inhibitor of the enzyme acetylcholinesterase, which has been implicated in the development of Alzheimer’s disease. In drug discovery, 1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazole-4-carbaldehyde has been found to possess a high degree of selectivity for certain biological systems, allowing for its use in a variety of applications. For example, 1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazole-4-carbaldehyde has been studied for its ability to bind to specific receptors in the brain, which could lead to the development of new drugs for the treatment of neurological disorders.

Mechanism of Action

The mechanism of action of 1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazole-4-carbaldehyde is not yet fully understood. However, it is believed that the compound binds to acetylcholinesterase, inhibiting its activity and thus preventing the breakdown of acetylcholine in the brain. In addition, 1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazole-4-carbaldehyde has been found to interact with a number of other biological targets, including G-protein coupled receptors, which could explain its potential applications in drug discovery.
Biochemical and Physiological Effects
1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazole-4-carbaldehyde has been found to possess a variety of biochemical and physiological effects. In particular, the compound has been shown to inhibit the activity of acetylcholinesterase, leading to an increase in acetylcholine levels in the brain. This could potentially lead to improved cognitive function, as well as a reduction in the symptoms of Alzheimer’s disease. In addition, 1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazole-4-carbaldehyde has been found to interact with a number of other biological targets, including G-protein coupled receptors, which could lead to the development of new drugs for the treatment of neurological disorders.

Advantages and Limitations for Lab Experiments

1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazole-4-carbaldehyde has a number of advantages for use in laboratory experiments. The compound is relatively inexpensive and easy to synthesize, and has a low melting point, making it suitable for a wide range of applications. In addition, 1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazole-4-carbaldehyde has a high degree of selectivity for certain biological systems, allowing for its use in a variety of scientific research applications. However, the compound is not without its limitations. For example, the compound is not very stable and has a tendency to degrade over time, making it unsuitable for long-term experiments.

Future Directions

The potential applications of 1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazole-4-carbaldehyde are vast and varied. In the future, the compound could be used to develop new drugs for the treatment of neurological disorders, such as Alzheimer’s disease. In addition, 1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazole-4-carbaldehyde could be used to study the effects of acetylcholine on the brain, leading to a better understanding of the biochemical and physiological processes involved in neurological disorders. Finally, 1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazole-4-carbaldehyde could be used in the development of new analytical techniques, such as high-resolution mass spectrometry, allowing for the study of complex biological systems in greater detail.

properties

IUPAC Name

1-(cyclopropylmethyl)-3-thiophen-3-ylpyrazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2OS/c15-7-11-6-14(5-9-1-2-9)13-12(11)10-3-4-16-8-10/h3-4,6-9H,1-2,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUWDKNGADZRRCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2C=C(C(=N2)C3=CSC=C3)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazole-4-carbaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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